Cas no 1286719-46-7 (2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide)

2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide
- N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide
- 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide
- N-(4-acetamidophenyl)-2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetamide
- F3407-4709
- AKOS024486508
- VU0627233-1
- 1286719-46-7
-
- インチ: 1S/C22H25N5O3/c1-15(28)23-17-7-9-18(10-8-17)24-21(29)14-27-13-20(22(25-27)26(2)3)16-5-11-19(30-4)12-6-16/h5-13H,14H2,1-4H3,(H,23,28)(H,24,29)
- InChIKey: GLBQIYYNRUMRBO-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(NC(=O)C)C=C1)(=O)CN1C=C(C2=CC=C(OC)C=C2)C(N(C)C)=N1
計算された属性
- 精确分子量: 407.19573968g/mol
- 同位素质量: 407.19573968g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 571
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 88.5Ų
2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-4709-10μmol |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-1mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-10mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-20mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-3mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-5mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-30mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-100mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-50mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3407-4709-75mg |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide |
1286719-46-7 | 75mg |
$208.0 | 2023-09-10 |
2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamideに関する追加情報
Introduction to 2-3-(Dimethylamino)-4-(4-Methoxyphenyl)-1H-Pyrazol-1-yl-N-(4-Acetamidophenyl)Acetamide (CAS No: 1286719-46-7)
The compound 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide, with the CAS registry number CAS No: 1286719-46-7, represents a highly specialized molecule belonging to the class of pyrazole-based acetamides. This compound is characterized by its intricate structure, which combines a pyrazole ring with an acetamide moiety, making it a potential candidate for various pharmacological applications.
The pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, serves as the central structural component of this molecule. The substitution pattern on the pyrazole ring is significant: at position 2, there is a dimethylamino group, while at position 3, a methoxyphenyl substituent is attached. These groups contribute to the compound's electronic and steric properties, which may influence its binding affinity and selectivity in biological systems.
The other half of the molecule features an acetamide group, specifically N-(4-acetamidophenyl), which introduces a benzene ring substituted with an acetamide moiety at the para position. This arrangement suggests that the compound may possess hydrogen bonding capabilities and π-π interactions, both of which are critical for drug-target binding.
Recent studies in the field of medicinal chemistry have highlighted the potential of pyrazole-based compounds as inhibitors of various enzyme families, including kinases and phosphatases. The pyrazol-1-yl group has been shown to act as a versatile scaffold for the development of kinase inhibitors, leveraging its ability to form multiple interactions with the target protein.
In addition to its structural features, this compound may exhibit cellular permeability, which is essential for bioavailability. The presence of both hydrophilic and lipophilic groups within the molecule could strike a balance between solubility and membrane penetration, making it a promising candidate for drug development.
Research into the biological activity of this compound has focused on its anti-inflammatory and antimicrobial properties. Preclinical studies have suggested that it may inhibit key inflammatory pathways, such as those involving COX-2 (cyclooxygenase-2) and NF-κB (nuclear factor kappa-light-chain-enhancing factor). These findings align with the broader trend in medicinal chemistry toward the development of multi-target drugs, which can address complex disease mechanisms more effectively.
Moreover, this compound has been explored for its potential as a cancer therapeutic agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the modulation of pro-apoptotic proteins such as Bax and Bak, as well as the inhibition of anti-apoptotic proteins like Bcl-2.
Advances in molecular modeling and in silico drug design have further enhanced our understanding of this compound's interactions with biological targets. For instance, docking studies have revealed that the pyrazole ring interacts with the hinge region of a kinase, while the acetamide group engages in hydrogen bonding with critical residues within the active site.
The synthesis of 2-3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl-N-(4-acetamidophenyl)acetamide can be achieved through a multi-step process involving both aliphatic and aromatic substitutions. The pyrazole ring is typically assembled via a Hantzsch dihydropyrazole synthesis, followed by further functionalization to introduce the methoxyphenyl and dimethylamino groups.
In conclusion, this compound represents an exciting frontier in the intersection of medicinal chemistry and pharmacology. Its unique structure, combined with its demonstrated biological activities, positions it as a valuable tool for advancing therapeutic interventions across a range of diseases, including inflammation, microbial infections, and cancer.
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